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Compound of Interest

Compound Name: 5-Amino-2-methoxypyridine

Cat. No.: B105479

This guide provides an in-depth analysis of the spectroscopic data for 5-Amino-2-
methoxypyridine (CAS No: 6628-77-9), a key intermediate in pharmaceutical and materials
science research. The document outlines the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols
relevant to researchers, scientists, and professionals in drug development.

Core Spectroscopic Data

The structural and electronic environment of 5-Amino-2-methoxypyridine gives rise to a
unique spectroscopic fingerprint. The following tables summarize the anticipated quantitative
data from 'H NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR (Proton NMR) Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b105479?utm_src=pdf-interest
https://www.benchchem.com/product/b105479?utm_src=pdf-body
https://www.benchchem.com/product/b105479?utm_src=pdf-body
https://www.benchchem.com/product/b105479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~75-7.6 d ~2.5 H-6

~6.8-6.9 dd ~8.5,2.5 H-4

~6.5-6.6 d ~8.5 H-3

~3.8 S - -OCHs

~3.5 brs - -NH:2

Solvent: CDCIsz or DMSO-de. Chemical shifts are referenced to TMS at 0 ppm.

13C NMR (Carbon NMR) Spectroscopic Data

Chemical Shift (6) ppm Assignment
~155 - 156 C-2

~138 - 139 C-5
~130-131 C-6
~115-116 C-4
~110-111 C-3

~52 -53 -OCHs

Solvent: CDCIs or DMSO-de. Proton-decoupled.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their
vibrational frequencies.
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (asymmetric and

3450 - 3300 Strong, Broad ]
symmetric)
3100 - 3000 Medium Aromatic C-H stretch
2980 - 2850 Medium Aliphatic C-H stretch (-OCH3)
N-H bend (scissoring) and
1620 - 1580 Strong o
C=C aromatic ring stretch
1500 - 1400 Medium-Strong C=C aromatic ring stretch
1300 - 1200 Strong C-O stretch (aryl ether)
1250 - 1000 Medium C-N stretch (aromatic amine)
Aromatic C-H out-of-plane
900 - 690 Strong

bend

Sample Preparation: KBr pellet or ATR.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z (mass-to-charge ratio)

Relative Intensity (%)

Assignment

124 100 [M]* (Molecular lon)

109 High [M - CHs]*

95 Moderate [M - CHO]* or [M - N2H]*
81 Moderate [M-CHs - COJ*

lonization Method: Electron lonization (El) at 70 eV.

Experimental Protocols
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Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic
data.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of 5-Amino-2-methoxypyridine in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5 mm NMR tube.
[1] Ensure the sample is fully dissolved.

e Instrument Setup:
o Use a spectrometer operating at a field strength of 300 MHz or higher for *H NMR.
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Set the acquisition parameters for *H NMR: spectral width of ~12 ppm, relaxation delay of
at least 5 times the longest T1 (typically 1-5 s), and a sufficient number of scans (e.g., 8-
16) to achieve a good signal-to-noise ratio.[2]

o For 3C NMR, use a wider spectral width (~200 ppm) and a larger number of scans due to
the lower natural abundance of the 13C isotope.[3] Employ proton decoupling to simplify
the spectrum.

o Data Acquisition and Processing:

[e]

Acquire the Free Induction Decay (FID).

o

Apply a Fourier transform to the FID to obtain the spectrum.

[¢]

Phase the spectrum and perform baseline correction.

o

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
like tetramethylsilane (TMS).[1]

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
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e Sample Preparation:

o Thoroughly grind 1-2 mg of 5-Amino-2-methoxypyridine with 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4] The
mixture should be a fine, homogeneous powder.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent
pellet.[4]

e Background Spectrum: Run a background scan with an empty sample compartment or a
blank KBr pellet to account for atmospheric H20 and CO2.[5]

e Sample Analysis:
o Place the KBr pellet containing the sample in the spectrometer's sample holder.
o Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm~1.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry Protocol (Electron lonization)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[6]

e lonization:
o The sample is vaporized in the ion source.

o The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing the ejection of an electron to form a molecular ion ([M]*) and various
fragment ions.
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+ Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

¢ Detection: An electron multiplier or other detector records the abundance of each ion.

» Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Amino-2-methoxypyridine.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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